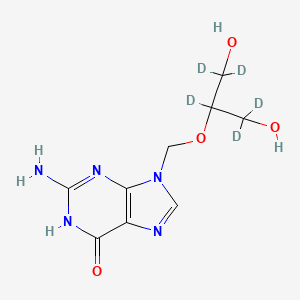

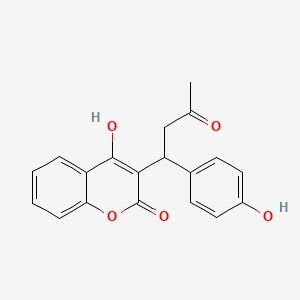

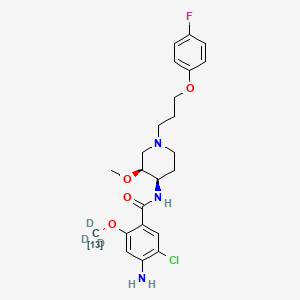

Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate, more commonly known as Ethyl Ester, is an organic compound that has been used in scientific research for decades. It is a white, crystalline solid that is soluble in a variety of organic solvents, making it an ideal choice for many laboratory experiments. Ethyl Ester has been used in a wide range of applications, including biochemistry, physiology, and drug delivery.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Bioreduction

Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for synthesizing HMG-CoA reductase inhibitors like atorvastatin, demonstrates the compound's relevance in asymmetric synthesis and bioreduction processes. Optimal conditions for synthesis involve specific substrate, cell concentration, and reaction times, highlighting the precision required in such chemical processes (Zhou et al., 2011).

Microwave Irradiation in Medicinal Chemistry

The synthesis of pyrimidine derivatives under microwave irradiation showcases the application of Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate analogs in creating biologically active compounds. This method points to the compound's utility in medicinal chemistry for generating compounds with potential therapeutic applications (Leyva-Acuña et al., 2020).

Synthetic Methodology and Oximation

The synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate through treatment with trialkyl phosphites and other reagents, followed by aromatization, indicates the compound's role in innovative synthetic methodologies. Such processes contribute to the development of novel compounds for further research and potential industrial applications (Zaragoza & Gantenbein, 2017).

Molecular Docking and Theoretical Analyses

Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate demonstrate the compound's application in computational chemistry. Such studies are crucial for understanding the molecular basis of drug action and for the design of compounds with improved therapeutic profiles (Sert et al., 2020).

Electropolymerization and Material Science

The electropolymerization of 3,5-dithienylpyridines and their complexes underscores the use of Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate analogs in material science, particularly in creating electrochromic polymers. Such materials have applications in smart windows, displays, and other electronic devices, reflecting the broad scope of the compound's utility beyond medicinal chemistry (Krompiec et al., 2008).

Propiedades

IUPAC Name |

ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINGRBTUTYVZIR-SILNSSARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661964 |

Source

|

| Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |

CAS RN |

1076198-10-1 |

Source

|

| Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)